molecular formula C27H28O12 B601064 Curcumin glucuronide CAS No. 227466-72-0

Curcumin glucuronide

Cat. No. B601064
M. Wt: 544.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Curcumin glucuronide is the major plasma metabolite of Curcumin . Curcumin, a dietary supplement and spice, is a chemoprevention agent, whose bioavailability is substantially decreased by metabolism . It can serve as an anticancer agent provided that its elimination can be controlled .


Synthesis Analysis

The optimal health benefits of curcumin are limited by its low solubility in water and corresponding poor intestinal absorption . Cyclodextrins can form inclusion complexes on a molecular basis with lipophilic compounds, thereby improving aqueous solubility, dispersibility, and absorption . A study investigated the bioavailability of a new γ-cyclodextrin curcumin formulation (CW8) and found it to significantly improve the absorption of curcuminoids in healthy humans .


Molecular Structure Analysis

Curcumin glucuronide has a molecular formula of C27H28O12 . Its average mass is 544.504 Da and its monoisotopic mass is 544.158081 Da .


Chemical Reactions Analysis

Curcumin undergoes two major pathways in metabolism: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate .


Physical And Chemical Properties Analysis

Curcumin glucuronide’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 838.7±65.0 °C at 760 mmHg, and vapour pressure of 0.0±3.3 mmHg at 25°C . It also has an enthalpy of vaporization of 127.7±3.0 kJ/mol and a flash point of 279.4±27.8 °C .

Scientific Research Applications

  • Anti-cancer

    • Field: Oncology
    • Application: Curcumin has shown potential as an anti-cancer agent .
    • Results: While the results vary, some studies have shown promising results in inhibiting the growth of cancer cells .
  • Anti-oxidant

    • Field: Biochemistry
    • Application: Curcumin has been found to have anti-oxidant properties .
    • Results: It has been shown to neutralize free radicals and reduce oxidative stress .
  • Anti-inflammatory

    • Field: Immunology
    • Application: Curcumin has anti-inflammatory properties .
    • Results: It has been shown to reduce inflammation in various diseases .
  • Antimicrobial

    • Field: Microbiology
    • Application: Curcumin has antimicrobial properties .
    • Results: It has been shown to inhibit the growth of various bacteria, viruses, and fungi .
  • Anti-arthritic

    • Field: Rheumatology
    • Application: Curcumin has been used for the treatment of arthritis .
    • Results: It has been shown to reduce symptoms and inflammation in arthritis patients .
  • Anti-diabetic

    • Field: Endocrinology
    • Application: Curcumin has been used for the treatment of diabetes .
    • Results: It has been shown to help regulate blood sugar levels in diabetic patients .
  • Hepatoprotective

    • Field: Hepatology
    • Application: Curcumin has been found to have hepatoprotective properties .
    • Results: It has been shown to protect the liver from various diseases .
  • Neuroprotectant

    • Field: Neurology
    • Application: Curcumin has been found to have neuroprotective properties .
    • Results: It has been shown to protect the nervous system from various diseases .
  • Antidepressant

    • Field: Psychiatry
    • Application: Curcumin has been found to have antidepressant properties .
    • Results: It has been shown to help alleviate symptoms of depression .
  • Treatment and supportive care of clinical conditions

    • Field: Clinical Medicine
    • Application: Curcumin has been investigated for the treatment and supportive care of clinical conditions including proteinuria, breast cancer, multiple myeloma, depression, and Non Small Cell Lung Cancer (NSCLC) .
    • Results: While the results vary, some studies have shown promising results .
  • Mucositis

    • Field: Oral Medicine
    • Application: Curcumin is under investigation for the treatment and supportive care of mucositis .
    • Results: While the results vary, some studies have shown promising results .
  • Mild Cognitive Impairment (MCI)

    • Field: Neurology
    • Application: Curcumin is under investigation for the treatment and supportive care of Mild Cognitive Impairment (MCI) .
    • Results: While the results vary, some studies have shown promising results .
  • Skin Diseases and Wound Healing

    • Field: Dermatology
    • Application: Curcumin has shown benefits for skin diseases, infections, and wound healing .
    • Results: While the results vary, some studies have shown promising results .
  • Nonalcoholic Steatohepatitis

    • Field: Hepatology
    • Application: Curcumin has been investigated for the treatment of liver diseases such as nonalcoholic steatohepatitis .
    • Results: While the results vary, some studies have shown promising results .
  • Inflammatory Bowel Disease (IBD)

    • Field: Gastroenterology
    • Application: Curcumin has been investigated for the treatment of inflammatory bowel disease (IBD) .
    • Results: While the results vary, some studies have shown promising results .
  • Various Disorders of the Eye

    • Field: Ophthalmology
    • Application: Curcumin has been investigated for the treatment of various disorders of the eye .
    • Results: While the results vary, some studies have shown promising results .
  • Age-Related Neurodegeneration (Alzheimer’s and Parkinson’s Disease)

    • Field: Neurology
    • Application: Curcumin has been investigated for the treatment of age-related neurodegeneration (Alzheimer’s and Parkinson’s disease) .
    • Results: While the results vary, some studies have shown promising results .
  • Atherosclerosis

    • Field: Cardiology
    • Application: Curcumin has been investigated for the treatment of atherosclerosis .
    • Results: While the results vary, some studies have shown promising results .

Future Directions

Recent advances in micro- and nano-formulations of curcumin with greatly enhanced absorption resulting in desirable blood levels of the active forms of curcumin now make it possible to address a wide range of potential applications . These forms of highly bioavailable curcumin now enable a broad spectrum of appropriate studies to be conducted .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSAVBGHRVFVNN-XSCLDSQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747384
Record name Curcumin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curcumin glucuronide

CAS RN

227466-72-0
Record name Curcumin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curcumin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Curcumin-4-O-beta-D-glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CURCUMIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
954
Citations
M Szymusiak, X Hu, PAL Plata, P Ciupinski… - International journal of …, 2016 - Elsevier
… It is important to precisely detect the level of curcumin glucuronide separately. The in vitro efficacy of curcumin glucuronide has been investigated by several groups. However, no …
Number of citations: 76 www.sciencedirect.com
M Shoji, K Nakagawa, A Watanabe, T Tsuduki… - Food chemistry, 2014 - Elsevier
… In this study, we first confirmed that curcumin glucuronide is the major metabolite of … synthesised curcumin glucuronide and compared the effects of curcumin and curcumin glucuronide …
Number of citations: 96 www.sciencedirect.com
SR Kunati, S Yang, BM William, Y Xu - Journal of pharmaceutical and …, 2018 - Elsevier
… To support this work, an LC–MS/MS method has been developed for simultaneous determination of curcumin and its metabolites, curcumin glucuronide (COG) and curcumin sulfate (…
Number of citations: 73 www.sciencedirect.com
AG Kunihiro, PB Luis, JA Brickey, JB Frye… - Journal of natural …, 2019 - ACS Publications
… -stimulated osteoclastogenesis by aglycone curcumin vs curcumin-glucuronide. Murine RAW 264.7 cells were pretreated with aglycone curcumin or curcumin-glucuronide (GC) for 4 h …
Number of citations: 35 pubs.acs.org
AG Kunihiro, JA Brickey, JB Frye, PB Luis… - The Journal of nutritional …, 2019 - Elsevier
… curcumin or curcumin-glucuronide mediates in vivo protection since curcumin-glucuronide is … curcumin-glucuronide on Smad-dependent TGFβ signaling were compared in a series of …
Number of citations: 46 www.sciencedirect.com
JK Lin, MH Pan, SY Lin-Shiau - Biofactors, 2000 - content.iospress.com
… These results suggest that curcumin-glucuronide, dihydro-curcumin-glucuronide, tetrahydrocurcumin-glucuronide and tetrahydrocurcumin are major metabolites of curcumin in mice. …
Number of citations: 280 content.iospress.com
PB Luis, ON Gordon, F Nakashima, AI Joseph… - Biochemical …, 2017 - Elsevier
… -catalyzed oxidation of curcumin-glucuronide occurred at … and lactoperoxidase oxidized curcumin-glucuronide whereas … oxidative transformation of curcumin-glucuronide which was …
Number of citations: 26 www.sciencedirect.com
A Asai, T Miyazawa - Life sciences, 2000 - Elsevier
… [9] reported that curcumin-glucuronide was present in plasma as the major metabolite after ip injection of curcumin into mice, but they did not identify the metabolite of orally …
Number of citations: 390 www.sciencedirect.com
H Ozawa, A Imaizumi, Y Sumi, T Hashimoto… - Biological and …, 2017 - jstage.jst.go.jp
Curcumin, a polyphenol derived from the rhizome of the naturally occurring plant Curcuma longa, has various pharmacological actions such as antioxidant and anti-inflammatory effects. …
Number of citations: 46 www.jstage.jst.go.jp
JK Lin, SY Lin-Shiau - Proceedings of the National Science Council …, 2001 - europepmc.org
… The experimental results suggest that curcumin-glucuronide, dihydrocurcumin-glucuronide, tetrahydrocurcumin-glucuronide and tetrahydrocurcumin are major metabolites of curcumin …
Number of citations: 286 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.